molecular formula C18H20N4O2S2 B2507819 1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034264-74-7

1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2507819
CAS No.: 2034264-74-7
M. Wt: 388.5
InChI Key: LRXSNIPNWYEYET-UHFFFAOYSA-N
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Description

  • The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base (e.g., triethylamine).
  • Formation of the Triazole Ring:

    • The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
    • Copper(I) catalysts are commonly used to facilitate this reaction.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:

    • Formation of the Pyrrolidine Ring:

      • Starting with a suitable precursor, such as a substituted thiophene, the pyrrolidine ring can be formed through a cyclization reaction.
      • Reaction conditions often include the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Chemical Reactions Analysis

    Types of Reactions: 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

      Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

    Major Products:

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products include sulfides.
    • Substitution products depend on the specific substituents introduced.

    Scientific Research Applications

    1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

      Industry: Potential use in the development of new materials with specific electronic or photonic properties.

    Comparison with Similar Compounds

      1-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a methyl group instead of an ethyl group.

      1-(1-((5-Phenylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a phenyl group instead of an ethyl group.

    Uniqueness:

    • The presence of the ethyl group on the thiophene ring may influence the compound’s electronic properties and steric interactions, potentially leading to unique biological activities or material properties.

    Properties

    IUPAC Name

    1-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H20N4O2S2/c1-2-16-8-9-18(25-16)26(23,24)21-11-10-15(12-21)22-13-17(19-20-22)14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LRXSNIPNWYEYET-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H20N4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    388.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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